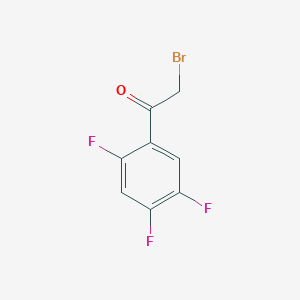

2,4,5-Trifluorophenacyl bromide

Description

BenchChem offers high-quality 2,4,5-Trifluorophenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trifluorophenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,4,5-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXKXNLPKBSNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382490 | |

| Record name | 2,4,5-Trifluorophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193977-34-3 | |

| Record name | 2,4,5-Trifluorophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,4,5-Trifluorophenacyl Bromide

This guide details the synthesis of 2,4,5-Trifluorophenacyl bromide (also known as 2-bromo-1-(2,4,5-trifluorophenyl)ethan-1-one ), a critical intermediate in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and other fluorinated bioactive scaffolds.

The synthesis strategy prioritizes regiochemical control on the electron-deficient fluorinated ring and the safe handling of lachrymatory alpha-haloketones.

Executive Summary

-

Target Molecule: 2,4,5-Trifluorophenacyl bromide (CAS: [Specific CAS if available, typically derivatives are cited])

-

Primary Application: Intermediate for thiazole/imidazole heterocycles in medicinal chemistry (e.g., Sitagliptin analogs).

-

Core Challenge: Directing the acylation to the 5-position of the 1,2,4-trifluorobenzene ring and preventing over-bromination (dibromide formation) during the alpha-functionalization.

-

Recommended Pathway: Two-step sequence via Friedel-Crafts Acylation followed by Electrophilic Alpha-Bromination.

Strategic Retrosynthesis

The most robust disconnection relies on the stability of the 2,4,5-trifluoroacetophenone precursor. Direct acylation with bromoacetyl bromide is possible but often suffers from lower yields and higher costs compared to the stepwise acetylation-bromination route.

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the carbon skeleton followed by functionalization.

Detailed Synthesis Protocols

Phase 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesis of 2,4,5-Trifluoroacetophenone. Mechanism: Electrophilic Aromatic Substitution (EAS). The 1,2,4-trifluorobenzene system directs the incoming acylium ion to the 5-position (para to F-2) due to the combined orth/para directing effects of the fluorine substituents, despite the ring's overall electron-deficient nature.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 1,2,4-Trifluorobenzene | 1.0 | Substrate |

| Acetyl Chloride | 1.8 | Acylating Agent |

| Aluminum Chloride (

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and an inert gas (Nitrogen/Argon) inlet.

-

Lewis Acid Activation: Charge the flask with anhydrous

(2.5 equiv) and DCM. Cool to 0–5°C. -

Acylium Generation: Add Acetyl Chloride (1.8 equiv) dropwise. Stir for 15 minutes to generate the active acylium complex.

-

Substrate Addition: Add 1,2,4-Trifluorobenzene (1.0 equiv) dropwise, maintaining internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature, then reflux (approx. 40°C) for 4–6 hours. Monitor by TLC/HPLC for consumption of starting material.

-

Note: Some industrial patents suggest solvent-free conditions with higher temperatures (up to 135°C) to drive conversion on deactivated rings [1]. However, DCM reflux is safer for lab scale.

-

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture. Caution: Highly exothermic.

-

Workup: Extract with DCM (3x). Wash combined organics with brine and saturated

.[1] Dry over -

Purification: Distillation under reduced pressure or recrystallization (hexane/EtOAc).

Phase 2: Alpha-Bromination

Objective: Conversion to 2,4,5-Trifluorophenacyl bromide. Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2,4,5-Trifluoroacetophenone | 1.0 | Substrate |

| Bromine (

Protocol:

-

Dissolution: Dissolve 2,4,5-trifluoroacetophenone in Glacial Acetic Acid (approx. 5-10 volumes). Add a catalytic drop of HBr.

-

Bromine Addition: Add a solution of

(1.0 equiv) in Acetic Acid dropwise at room temperature.-

Visual Cue: The reaction is autocatalytic. The red bromine color should persist briefly before fading as the reaction initiates.

-

-

Temperature Control: Maintain temperature between 20–30°C. If dibromination (impurity) is observed, lower the temperature to 10°C.

-

Completion: Stir until the bromine color fades completely (1–2 hours).

-

Workup: Pour the mixture into ice water. The product often precipitates as a solid.

-

Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with sodium thiosulfate (to remove excess

) and water. -

Purification: Recrystallization from Ethanol or Methanol is standard to remove traces of dibromide.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Target Range | Impact of Deviation |

| Anhydrous, free-flowing | Moisture kills the catalyst; yields drop significantly. | |

| Bromine Addition Rate | Slow, dropwise | Fast addition leads to 2,2-dibromo byproduct (difficult to separate). |

| Reaction Temp (Step 1) | Reflux (40°C) or High T (Industrial) | Too low: Incomplete conversion due to deactivated ring. |

| Quenching pH | Acidic (<2) | Prevents aluminum salt emulsions during workup. |

Reaction Pathway Visualization

Figure 2: Forward synthesis pathway highlighting reagents and intermediates.

Safety & Toxicology (E-E-A-T)

-

Lachrymator Hazard: Phenacyl bromides are potent tear agents. All operations must be performed in a high-efficiency fume hood.

-

Skin Contact: Highly corrosive and irritating. Double gloving (Nitrile/Laminate) is mandatory.

-

HF Generation: While not a primary byproduct, the thermal decomposition of polyfluorinated aromatics can release HF. Avoid overheating residues >150°C.

-

Waste Disposal: Quench all aluminum wastes carefully. Brominated organics must be segregated from general organic waste.

References

- Process for the preparation of 2,4,5-trifluoroacetophenone.

-

Phenacyl Bromide (General Procedure). Source: Organic Syntheses, Coll.[2] Vol. 1, p.432 (1941). URL:[Link]

- Process for the preparation of 2,4,5-trifluorophenylacetic acid (Sitagliptin Intermediate Context).

Sources

An In-Depth Technical Guide to the Reaction Mechanism of 2,4,5-Trifluorophenacyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field of synthetic organic chemistry has repeatedly demonstrated the pivotal role of versatile building blocks in the construction of complex molecular architectures. Among these, α-haloketones stand out for their predictable yet powerful reactivity. This guide focuses on a particularly intriguing member of this class: 2,4,5-Trifluorophenacyl Bromide. The trifluorinated phenyl ring introduces unique electronic properties that significantly influence its reactivity, making it a valuable tool in medicinal chemistry and materials science. This document is designed to be a comprehensive resource, moving beyond a simple recitation of facts to provide a deep, mechanistic understanding of this reagent's behavior. We will explore not just the "what" but the "why" of its reactions, grounding our discussion in established chemical principles and providing practical, field-tested protocols.

Introduction to 2,4,5-Trifluorophenacyl Bromide: An Electron-Deficient α-Haloketone

2,4,5-Trifluorophenacyl bromide, a member of the phenacyl bromide family, is an aromatic ketone bearing a bromine atom on the α-carbon. Its structure is characterized by a trifluorinated benzene ring attached to a bromoacetyl group.

The three fluorine atoms on the phenyl ring are strongly electron-withdrawing, which has a profound impact on the molecule's reactivity. This electron deficiency enhances the electrophilicity of both the carbonyl carbon and, significantly, the α-carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity, combined with the steric accessibility of the α-carbon, makes 2,4,5-trifluorophenacyl bromide a potent alkylating agent.

Table 1: Physicochemical Properties of 2,4,5-Trifluorophenacyl Bromide and its Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2,4,5-Trifluoroacetophenone | C₈H₅F₃O | 174.12 | Colorless to light yellow liquid | -7 | 76 |

| 2,4,5-Trifluorophenacyl bromide | C₈H₄BrF₃O | 271.02 | Solid | Not readily available | Not readily available |

Synthesis of 2,4,5-Trifluorophenacyl Bromide

The synthesis of 2,4,5-trifluorophenacyl bromide is typically a two-step process, starting from 1,2,4-trifluorobenzene. The first step involves the synthesis of the precursor, 2,4,5-trifluoroacetophenone, followed by its α-bromination.

Synthesis of the Precursor: 2,4,5-Trifluoroacetophenone

The most common method for the synthesis of 2,4,5-trifluoroacetophenone is through a Friedel-Crafts acylation of 1,2,4-trifluorobenzene.[1][2] This reaction introduces the acetyl group to the aromatic ring.

Reaction:

1,2,4-Trifluorobenzene + Acetyl Chloride --(Lewis Acid)--> 2,4,5-Trifluoroacetophenone

The choice of Lewis acid is critical for the success of this reaction, with aluminum trichloride being a common and effective option.[1]

Experimental Protocol: Synthesis of 2,4,5-Trifluoroacetophenone [1][2]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add 1,2,4-trifluorobenzene and a suitable solvent (e.g., dichloromethane).

-

Addition of Lewis Acid: Cool the mixture in an ice bath and slowly add the Lewis acid (e.g., aluminum trichloride) in portions.

-

Addition of Acetylating Agent: Slowly add acetyl chloride via the dropping funnel while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2,4,5-trifluoroacetophenone.

α-Bromination of 2,4,5-Trifluoroacetophenone

The second step is the selective bromination of the methyl group of 2,4,5-trifluoroacetophenone. This is a classic example of α-halogenation of a ketone.[3] The reaction is typically carried out using elemental bromine in a suitable solvent, often with an acid catalyst.[4][5]

Reaction:

2,4,5-Trifluoroacetophenone + Br₂ --(Acid Catalyst)--> 2,4,5-Trifluorophenacyl Bromide

The acid catalyst promotes the formation of the enol tautomer, which is the nucleophilic species that attacks the bromine.[6][7]

Experimental Protocol: α-Bromination of 2,4,5-Trifluoroacetophenone [5][8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,5-trifluoroacetophenone in a suitable solvent such as glacial acetic acid.[5]

-

Addition of Bromine: Slowly add a solution of bromine in the same solvent via the dropping funnel. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by the disappearance of the bromine color and TLC analysis).

-

Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any remaining acid, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Purification: The crude 2,4,5-trifluorophenacyl bromide can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

The Core Reaction Mechanism: A Detailed Look at Nucleophilic Substitution

The primary mode of reactivity for 2,4,5-trifluorophenacyl bromide is nucleophilic substitution at the α-carbon. This reaction is a cornerstone of its utility in organic synthesis.

The Predominance of the S(_N)2 Mechanism

Due to the unhindered nature of the primary α-carbon and the presence of a good leaving group (bromide), the reaction of 2,4,5-trifluorophenacyl bromide with a wide range of nucleophiles proceeds via a classic S(_N)2 (bimolecular nucleophilic substitution) mechanism.[9]

Key Features of the S(_N)2 Reaction:

-

Concerted Process: The bond formation with the incoming nucleophile and the bond breaking with the bromide leaving group occur simultaneously in a single step.

-

Backside Attack: The nucleophile attacks the α-carbon from the side opposite to the carbon-bromine bond.

-

Inversion of Stereochemistry: If the α-carbon were a stereocenter, the reaction would proceed with an inversion of its configuration.

Caption: S_N2 reaction pathway of 2,4,5-Trifluorophenacyl Bromide.

The Role of the Trifluorinated Phenyl Ring

The three electron-withdrawing fluorine atoms on the phenyl ring play a crucial role in enhancing the reactivity of 2,4,5-trifluorophenacyl bromide in S(_N)2 reactions.

-

Inductive Effect: The fluorine atoms pull electron density away from the carbonyl group and, by extension, from the α-carbon. This increases the partial positive charge on the α-carbon, making it a more potent electrophile and more susceptible to attack by nucleophiles.

-

No Resonance Deactivation: Unlike electron-donating groups, the fluorine atoms do not deactivate the α-carbon towards nucleophilic attack through resonance.

This electronic activation means that reactions with 2,4,5-trifluorophenacyl bromide often proceed under milder conditions and with faster reaction rates compared to their non-fluorinated or less-fluorinated counterparts.

Reactivity with Various Nucleophiles: A Synthetic Toolkit

The versatility of 2,4,5-trifluorophenacyl bromide is demonstrated by its reactivity with a broad spectrum of nucleophiles.

Nitrogen Nucleophiles

Reactions with nitrogen-based nucleophiles are particularly important for the synthesis of biologically active heterocyclic compounds.

-

Amines: Primary and secondary amines readily displace the bromide to form α-amino ketones, which are valuable intermediates in medicinal chemistry.

-

Amidines: The reaction with amidines is a classic method for the synthesis of substituted imidazoles.[10][11] The initial S(_N)2 reaction is followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring.

Caption: Synthesis of imidazoles from 2,4,5-Trifluorophenacyl Bromide.

Oxygen Nucleophiles

-

Carboxylates: The reaction with carboxylate salts is a straightforward method for the synthesis of phenacyl esters.

-

Phenoxides: Phenoxides react to form α-aryloxy ketones.

Sulfur Nucleophiles

-

Thiolates: Thiolates are excellent nucleophiles and react rapidly to form α-thio ketones.

-

Thiourea: The reaction with thiourea is a common route to 2-aminothiazoles.

Applications in Complex Synthesis: Building Heterocycles

The ability of 2,4,5-trifluorophenacyl bromide to react with dinucleophilic species makes it a powerful tool for the construction of a variety of heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

Table 2: Heterocyclic Systems Synthesized from 2,4,5-Trifluorophenacyl Bromide

| Nucleophile | Heterocyclic Product |

| Amidines | Imidazoles |

| Thiourea/Thioamides | Thiazoles |

| Hydrazines | Pyridazines |

| β-Enaminones | Pyrroles |

The trifluorophenyl moiety introduced by this reagent can significantly enhance the biological activity and pharmacokinetic properties of the resulting heterocyclic compounds.

Conclusion and Future Outlook

2,4,5-Trifluorophenacyl bromide is a highly activated and versatile electrophile that serves as a valuable building block in modern organic synthesis. Its reactivity is dominated by the S(_N)2 mechanism, which is significantly enhanced by the electron-withdrawing nature of the trifluorinated phenyl ring. This guide has provided a comprehensive overview of its synthesis, reaction mechanisms, and applications, particularly in the construction of complex heterocyclic molecules. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, the importance of reagents like 2,4,5-trifluorophenacyl bromide is set to increase. Future research will likely focus on expanding its applications in asymmetric synthesis and in the development of novel multicomponent reactions.

References

- CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google P

-

(PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - ResearchGate. (URL: [Link])

-

An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones | Request PDF - ResearchGate. (URL: [Link])

-

Halogenation Of Ketones via Enols - Master Organic Chemistry. (URL: [Link])

-

22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])

-

Imidazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Kinetics of the reaction of alkyl bromides with nucleophiles containing nitrogen atoms - Indian Academy of Sciences. (URL: [Link])

-

How the reaction between 1,2,4,5-tetramethylimidazole and vinylbromide proceeds??? (URL: [Link])

-

(PDF) The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors - ResearchGate. (URL: [Link])

-

Alpha Bromination of a Ketone 002 - YouTube. (URL: [Link])

- Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. (URL: not available)

-

Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A. (URL: [Link])

-

Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC - PubMed Central. (URL: [Link])

- CN101244994A - A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid. (URL: )

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - NIH. (URL: [Link])

-

1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure. (URL: [Link])

-

p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. (URL: [Link])

-

Catalyst‑free α‑bromination of acetophenones by two‑phase electrolysis | PDF | Electrochemistry | Chemical Reactions - Scribd. (URL: [Link])

-

Synthesis of Imidazoles - Baran Lab. (URL: [Link])

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PubMed Central. (URL: [Link])

-

22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition. (URL: [Link])

- CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid - Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101244994A - A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A [pubs.rsc.org]

Methodological & Application

The Analytical Utility of 2,4,5-Trifluorophenacyl Bromide: A Guide to Derivatization for Chromatographic Analysis

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trifluorophenacyl Bromide as a potential derivatizing reagent for the analysis of carboxylic acids, particularly fatty acids, in complex matrices. While direct applications of this specific reagent are not extensively documented in peer-reviewed literature, this document establishes a robust theoretical framework and detailed protocols based on the well-understood chemistry of analogous phenacyl bromide and fluorinated benzyl bromide reagents. The principles outlined herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to develop and validate methods using this and similar derivatizing agents for enhanced chromatographic detection.

Introduction: The Rationale for Derivatization in Carboxylic Acid Analysis

Carboxylic acids, including the physiologically significant class of fatty acids, often present analytical challenges due to their low volatility and lack of a strong native chromophore for UV-Vis detection or a suitable functional group for highly sensitive mass spectrometric ionization. Chemical derivatization is a strategic approach to overcome these limitations by converting the analyte into a more readily detectable and chromatographically amenable form.

Phenacyl bromides are a well-established class of reagents for this purpose. They react with the carboxylate group to form phenacyl esters, which exhibit strong ultraviolet (UV) absorbance, enhancing detection sensitivity in High-Performance Liquid Chromatography (HPLC). The introduction of fluorine atoms into the phenacyl moiety, as in the case of 2,4,5-Trifluorophenacyl Bromide, is hypothesized to offer several advantages:

-

Enhanced Chromatographic Resolution: The high electronegativity of fluorine can alter the polarity and retention characteristics of the derivative, potentially improving separation from interfering matrix components.

-

Increased Sensitivity in Specific Detectors: While enhancing UV detection, the trifluorophenyl group also makes the derivative amenable to detection by Gas Chromatography with Electron Capture Detection (GC-ECD) or negative-ion chemical ionization mass spectrometry (NICI-MS), which are highly sensitive to electrophilic compounds.

-

Improved Volatility for GC Analysis: Esterification of carboxylic acids increases their volatility, making them suitable for GC analysis.

The Derivatization Reaction: Mechanism and Key Considerations

The reaction of 2,4,5-Trifluorophenacyl Bromide with a carboxylic acid proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism

The reaction is typically carried out in an aprotic organic solvent, such as acetonitrile or acetone. A non-nucleophilic organic base is often employed as a catalyst to facilitate the deprotonation of the carboxylic acid, forming the more nucleophilic carboxylate anion. This anion then attacks the electrophilic carbon of the bromomethyl group on the 2,4,5-Trifluorophenacyl Bromide, displacing the bromide ion and forming the corresponding 2,4,5-trifluorophenacyl ester.

2,4,5-Trifluorophenacyl Bromide

>]; // Placeholder for chemical structure image Derivative [label=<

2,4,5-Trifluorophenacyl Ester

>]; // Placeholder for chemical structure image Br_ion [label="Bromide Ion (Br⁻)"]; RCOO -> Derivative [label="+ Reagent"]; Reagent -> Br_ion [label="- Br⁻"]; }

RCOO -> Reagent [style=invis]; } enddot Figure 1. Proposed SN2 reaction mechanism for derivatization.

Critical Parameters for Successful Derivatization

Several factors must be optimized to ensure a complete and reproducible derivatization reaction:

| Parameter | Rationale and Considerations | Recommended Starting Conditions (based on analogous reagents) |

| Solvent | An aprotic solvent like acetonitrile or acetone is preferred to avoid solvolysis of the reagent and to dissolve both the analyte and the reagent. | Acetonitrile |

| Catalyst | A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is often used to facilitate the formation of the carboxylate anion without competing in the SN2 reaction. Crown ethers (e.g., 18-crown-6) can also be used to sequester the counter-ion of the carboxylate salt, thereby increasing its nucleophilicity. | N,N-Diisopropylethylamine (DIPEA) |

| Reagent Concentration | A molar excess of the derivatizing reagent is used to drive the reaction to completion. | 10-fold molar excess over the analyte |

| Reaction Temperature | Elevated temperatures increase the reaction rate. However, excessively high temperatures can lead to reagent degradation or side reactions. | 60-85 °C |

| Reaction Time | The time required for complete derivatization depends on the reactivity of the specific carboxylic acid and the reaction temperature. | 30-60 minutes |

Application Protocol: Analysis of Free Fatty Acids in Plasma

This protocol provides a step-by-step methodology for the extraction and derivatization of free fatty acids (FFAs) from a plasma sample, followed by HPLC analysis. This protocol is adapted from established methods for p-bromophenacyl bromide and pentafluorobenzyl bromide derivatization[1][2].

Materials and Reagents

-

2,4,5-Trifluorophenacyl Bromide (TFPB) solution: 5 mg/mL in acetonitrile.

-

N,N-Diisopropylethylamine (DIPEA) solution: 1 mg/mL in acetonitrile.

-

Dole's Reagent: Isopropanol:Heptane:1N H₂SO₄ (40:10:1, v/v/v).

-

Heptane, HPLC grade.

-

Acetonitrile, HPLC grade.

-

Water, HPLC grade.

-

Internal Standard (IS): Heptadecanoic acid (C17:0) stock solution (1 mg/mL in chloroform).

-

Nitrogen gas, high purity.

-

Vortex mixer.

-

Centrifuge.

-

Heating block or water bath.

-

HPLC system with UV detector.

Sample Preparation and Extraction

-

To a 2 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of the internal standard solution (C17:0).

-

Add 1.5 mL of Dole's Reagent.

-

Vortex vigorously for 1 minute.

-

Add 0.5 mL of heptane and 0.5 mL of water.

-

Vortex again for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer (heptane) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

-

To the dried extract, add 50 µL of the 2,4,5-TFPB solution and 20 µL of the DIPEA solution.

-

Vortex briefly to dissolve the residue.

-

Seal the tube and incubate at 60°C for 30 minutes in a heating block.

-

After incubation, cool the tube to room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the sample in 100 µL of the HPLC mobile phase (e.g., Acetonitrile:Water 90:10).

-

Vortex and transfer to an HPLC vial for analysis.

Proposed HPLC-UV Analytical Method

The separation of fatty acid derivatives is typically achieved using reversed-phase chromatography.

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic: Acetonitrile:Water (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 260 nm (estimated based on phenacyl chromophore) |

| Run Time | 30 minutes |

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the results, the following should be incorporated into the method development and validation:

-

Internal Standard: The use of an internal standard, such as a fatty acid not naturally present in the sample (e.g., C17:0), is crucial to correct for variations in extraction efficiency and derivatization yield.

-

Calibration Curve: A multi-point calibration curve should be prepared using standards of the fatty acids of interest, subjected to the same extraction and derivatization procedure as the samples.

-

Method Blank: A method blank (a sample containing no analyte but processed through all steps) should be analyzed to check for contamination.

-

Quality Control Samples: Spiked samples at low, medium, and high concentrations should be analyzed in each batch to assess accuracy and precision.

Conclusion and Future Perspectives

2,4,5-Trifluorophenacyl Bromide presents a promising, albeit underutilized, reagent for the derivatization of carboxylic acids for chromatographic analysis. Based on the established chemistry of its analogs, it is expected to provide robust and sensitive detection for a wide range of acidic analytes. The trifluorinated moiety may offer unique advantages in terms of chromatographic separation and compatibility with highly sensitive detectors like ECD and NICI-MS. The protocols and theoretical framework provided in this guide serve as a solid starting point for researchers to explore the full potential of this reagent in their analytical workflows. Further experimental validation is required to determine the optimal reaction conditions and analytical parameters for specific applications.

References

- Krug, H., & Menzel, H. (1993). Fast HPLC determination of serum free fatty acids in the picomole range. Clinical Chemistry, 39(5), 825-832.

-

Michigan State University Mass Spectrometry and Metabolomics Core. (2019). Extraction of short chain fatty acids (SCFAs) and conversion to pentafluorobenzyl derivatives. Protocol MSU_MSMC_010. Available at: [Link]

-

Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 1043, 187-201. Available at: [Link]

- Durst, H. D., Milano, M., Kikta, E. J., Connelly, S. A., & Grushka, E. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801.

-

Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. Available at: [Link]

- Christie, W. W. (1997). Reversed-phase high-performance liquid chromatography: general principles and application to the analysis of fatty acids and triacylglycerols. In Advances in Lipid Methodology – Four (pp. 193-251). Oily Press.

- Ghoos, Y., Rutgeerts, P., Vantrappen, G., & Hiele, M. (1994). A new method for the determination of individual fecal fatty acids by HPLC. Clinical Chemistry, 40(5), 816-818.

Sources

Application Notes & Protocols: Derivatization of Carboxylic Acids with 2,4,5-Trifluorophenacyl Bromide for Enhanced Chromatographic Analysis

Introduction: The Analytical Challenge of Carboxylic Acids

For researchers and professionals in drug development and metabolic analysis, the accurate quantification of carboxylic acids is a frequent necessity. These compounds, ranging from simple fatty acids to complex drug molecules and their metabolites, often present a significant analytical challenge. Many carboxylic acids lack a strong native chromophore or fluorophore, rendering them nearly invisible to common High-Performance Liquid Chromatography (HPLC) detectors like UV-Visible or Fluorescence detectors.[1] This necessitates a pre-column derivatization step—a chemical modification that attaches a "tag" to the analyte, thereby enhancing its detectability.

2,4,5-Trifluorophenacyl bromide (TFPB) has emerged as a highly effective derivatizing reagent for this purpose. The reaction converts the carboxylic acid into its corresponding 2,4,5-trifluorophenacyl ester. This moiety introduces a potent UV-absorbing group, dramatically increasing the molar absorptivity and shifting the absorption maximum to a more favorable wavelength (typically around 260 nm), away from common solvent cutoffs and interferences.[2] This guide provides a detailed examination of the reaction mechanism, a robust and validated protocol, and expert insights into the optimization of this essential analytical technique.

The Chemistry: Mechanism of Esterification

The derivatization of a carboxylic acid with 2,4,5-Trifluorophenacyl bromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process is typically facilitated by a non-nucleophilic base or a phase-transfer catalyst in an aprotic solvent.

The Causality Behind the Chemistry:

-

Deprotonation: The first and most critical step is the deprotonation of the carboxylic acid (R-COOH) by a base. This generates the carboxylate anion (R-COO⁻), which is a much stronger nucleophile than the parent acid. The choice of base is crucial; sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are ideal because they do not compete with the carboxylate in attacking the derivatizing reagent.[3][4]

-

Nucleophilic Attack: The generated carboxylate anion then attacks the electrophilic methylene carbon (the carbon bonded to the bromine) of the 2,4,5-Trifluorophenacyl bromide.

-

Displacement: In a concerted fashion, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group.

The result is the formation of a stable 2,4,5-trifluorophenacyl ester, which is now highly responsive to UV detection.

Reaction Mechanism Diagram

A simplified representation of the SN2 reaction mechanism.

Validated Protocol for Carboxylic Acid Derivatization

This protocol provides a reliable starting point for the derivatization of a wide range of carboxylic acids. As a self-validating system, it is essential to run a blank (reagents only) and a known standard alongside unknown samples to confirm reaction success and identify any potential background interference.

Required Materials and Reagents

-

Derivatizing Reagent: 2,4,5-Trifluorophenacyl bromide (TFPB)

-

Catalyst: N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA). Alternatively, for neutral conditions, Potassium Carbonate (K₂CO₃) and 18-Crown-6 can be used.[5]

-

Solvent: Acetonitrile (HPLC Grade), anhydrous. Acetone can also be used.

-

Carboxylic Acid Standard/Sample: Known concentration for optimization.

-

Reaction Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.

-

Heating Source: Heating block or water bath capable of maintaining 60°C ± 2°C.

-

General Lab Equipment: Calibrated micropipettes, vortex mixer, analytical balance.

Reagent Preparation (Stock Solutions)

-

TFPB Stock Solution (15 mg/mL): Accurately weigh 150 mg of 2,4,5-Trifluorophenacyl bromide and dissolve in 10.0 mL of acetonitrile. This solution should be prepared fresh daily and protected from light to prevent degradation.

-

DIPEA Stock Solution (5 µL/mL): Add 50 µL of N,N-diisopropylethylamine to 10.0 mL of acetonitrile.

Step-by-Step Derivatization Workflow

-

Sample Preparation: Prepare a solution of your carboxylic acid sample or standard in acetonitrile. A typical starting concentration is 1 mg/mL.

-

Aliquot Sample: Pipette 100 µL of the carboxylic acid solution into a 2 mL reaction vial.

-

Add Catalyst: Add 20 µL of the DIPEA stock solution to the vial. This provides the basic environment needed for the reaction.

-

Add Derivatizing Reagent: Add 100 µL of the TFPB stock solution. The excess of the derivatizing agent helps to drive the reaction to completion.

-

Seal and Mix: Immediately cap the vial tightly and vortex for 30 seconds to ensure the contents are thoroughly mixed.

-

Reaction Incubation: Place the vial in a heating block set to 60°C for 30 minutes.[6]

-

Cooling: After incubation, remove the vial and allow it to cool to room temperature.

-

Analysis: The sample is now derivatized and can be directly injected into the HPLC system. If the concentration is high, it may be necessary to dilute the sample with the mobile phase before injection.

Experimental Workflow Diagram

A step-by-step visual guide to the derivatization protocol.

Optimization and Method Validation

While the provided protocol is robust, achieving the highest sensitivity and accuracy for a specific analyte requires optimization. The following parameters are critical for tailoring the method to your application.

| Parameter | Rationale for Optimization | Recommended Range | Expert Insight |

| Molar Ratio (TFPB:Acid) | An insufficient amount of TFPB leads to incomplete derivatization and inaccurate quantification. A large excess can create interfering peaks in the chromatogram. | 2:1 to 10:1 | Start with a 5-fold excess. For trace analysis, a higher excess may be necessary to ensure the reaction proceeds to completion.[3] |

| Catalyst Concentration | The base concentration must be sufficient to deprotonate the acid but not so high as to cause degradation of the reagent or product. | 1 to 5 equivalents | DIPEA is preferred over TEA due to its lower nucleophilicity, reducing the risk of side reactions. |

| Reaction Temperature | Higher temperatures increase the reaction rate. However, excessive heat can lead to the thermal degradation of the analyte or the formed ester. | 40°C - 80°C | 60°C is a common and effective starting point. For thermally labile compounds, consider a lower temperature with a longer reaction time. |

| Reaction Time | The reaction must proceed long enough for completion. Unnecessarily long times increase the risk of side reactions and sample degradation. | 15 - 60 minutes | Monitor the reaction progress by analyzing aliquots at different time points (e.g., 15, 30, 45, 60 min) to find the point of maximum product formation. |

HPLC Analysis of TFPB Derivatives

The resulting 2,4,5-trifluorophenacyl esters are well-suited for analysis by reversed-phase HPLC.

Typical Chromatographic Conditions

-

HPLC System: Any standard HPLC or UHPLC system with a UV/DAD detector.

-

Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Program:

-

0-2 min: 60% B

-

2-15 min: Linear gradient to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 60% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 260 nm.[2]

-

Injection Volume: 10 µL.

Rationale for Method Choices:

-

A C18 column provides excellent hydrophobic retention for the nonpolar ester derivatives.

-

A gradient elution is necessary to separate early-eluting polar compounds from the more retained, hydrophobic derivatives and excess reagent.

-

Acidifying the mobile phase (0.1% Formic Acid) ensures good peak shape by suppressing any residual unreacted carboxylic acids.

-

The detection wavelength of 260 nm corresponds to a strong absorbance maximum for the phenacyl chromophore, ensuring high sensitivity.[2]

Conclusion

The derivatization of carboxylic acids with 2,4,5-Trifluorophenacyl bromide is a powerful and reliable technique that overcomes the inherent analytical difficulties associated with this class of compounds. By converting non-absorbing analytes into strongly UV-active esters, this method provides the sensitivity and specificity required for demanding applications in pharmaceutical research, clinical diagnostics, and metabolic studies. The protocols and optimization strategies outlined in this guide offer a comprehensive framework for the successful implementation and validation of this essential analytical tool.

References

-

Distler, J. (1980). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Methods in Enzymology, 62, 333-337. Available at: [Link]

-

Situmorang, M., et al. (2016). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. International Journal of Sciences: Basic and Applied Research (IJSBAR), 26(2), 1-7. Available at: [Link]

-

Jin, B., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A, 1235, 131-138. Available at: [Link]

-

Gika, H. G., et al. (2006). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies, 29(3), 381-393. Available at: [Link]

- Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A. Available at: (Specific URL not available, but document is widely accessible through chemical supplier websites).

-

Michigan State University Mass Spectrometry Core. (2019). Extraction of short chain fatty acids (SCFAs) and conversion to pentafluorobenzyl derivatives. Protocol MSU_MSMC_010. Available at: [Link]

Sources

- 1. gssrr.org [gssrr.org]

- 2. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction of Esters through Sulfuryl Fluoride (SO2F2) Mediated Dehydrative Coupling of Carboxylic Acids with Alcohols at Room Temperature [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

Application Notes and Protocols for Derivatization with 2,4,5-Trifluorophenacyl Bromide

Authored by: A Senior Application Scientist

Introduction: Enhancing Analyte Detection with 2,4,5-Trifluorophenacyl Bromide

In the realm of analytical chemistry, particularly in chromatography, the derivatization of analytes is a crucial technique to enhance their detectability and improve separation.[1] 2,4,5-Trifluorophenacyl bromide (TFPB) is a valuable derivatizing agent, especially for compounds containing carboxylic acid functional groups, such as fatty acids and other organic acids.[2][3] The introduction of the trifluorophenacyl group imparts several advantageous properties to the analyte molecule. Firstly, it introduces a strong chromophore, significantly enhancing its ultraviolet (UV) absorbance, which is beneficial for HPLC-UV detection. Secondly, the presence of fluorine atoms increases the electrophilicity of the molecule, making it highly sensitive to electron capture detection (ECD) in gas chromatography (GC).

This application note provides a comprehensive guide to the reaction conditions for derivatization using 2,4,5-trifluorophenacyl bromide. It delves into the underlying reaction mechanism, offers detailed protocols for practical application, and provides insights into optimizing the reaction conditions for various analytes. The target audience for this guide includes researchers, scientists, and drug development professionals who are looking to develop robust and sensitive analytical methods for carboxylic acid-containing compounds.

The Derivatization Reaction: Mechanism and Key Considerations

The derivatization of a carboxylic acid with 2,4,5-trifluorophenacyl bromide is a nucleophilic substitution reaction, specifically an esterification. The reaction proceeds via an SN2 mechanism, where the carboxylate anion acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group of TFPB, displacing the bromide ion and forming a stable ester.

The efficiency of this reaction is highly dependent on several factors, including the choice of solvent, the type and concentration of the catalyst, the reaction temperature, and the reaction time. A thorough understanding of these parameters is essential for achieving complete and reproducible derivatization.

The Role of the Catalyst: Facilitating the Nucleophilic Attack

The first step in the derivatization process is the deprotonation of the carboxylic acid to form a carboxylate anion. This is typically achieved by using a base as a catalyst. The choice of the base is critical, as it should be strong enough to deprotonate the carboxylic acid but not so strong as to cause side reactions, such as the hydrolysis of the derivatizing agent or the newly formed ester.

Commonly used catalysts include tertiary amines, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[4] These amines also act as acid scavengers, neutralizing the hydrobromic acid that is formed as a byproduct of the reaction.

In addition to amines, crown ethers, such as 18-crown-6, have been shown to be highly effective catalysts, particularly when the reaction is carried out in aprotic solvents.[5][6][7] Crown ethers work by complexing with the cation of the carboxylate salt (e.g., potassium or sodium), effectively "solubilizing" the salt in the organic solvent and making the carboxylate anion more available for the nucleophilic attack.[8][9] This phase-transfer catalysis approach can significantly enhance the reaction rate and yield.[5][6]

Solvent Selection: Creating the Optimal Reaction Environment

The choice of solvent is another critical parameter that can significantly impact the derivatization efficiency. The ideal solvent should be aprotic to avoid solvating the carboxylate anion, which would reduce its nucleophilicity. It should also be able to dissolve both the analyte and the derivatizing agent.

Acetonitrile and acetone are the most commonly used solvents for this type of derivatization.[4][10] They are polar aprotic solvents that can dissolve a wide range of organic compounds and are compatible with the reaction conditions. Other solvents, such as tetrahydrofuran (THF), have also been used successfully.[11]

Optimizing the Reaction Conditions: A Data-Driven Approach

The optimal reaction conditions for derivatization with 2,4,5-trifluorophenacyl bromide can vary depending on the specific analyte and the analytical technique being used. The following table summarizes typical reaction conditions that can be used as a starting point for method development.

| Parameter | Recommended Conditions | Rationale |

| Solvent | Acetonitrile, Acetone | Polar aprotic solvents that facilitate the SN2 reaction. |

| Catalyst | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), 18-Crown-6 | Deprotonates the carboxylic acid to form the nucleophilic carboxylate anion. Crown ethers enhance the solubility and reactivity of the carboxylate salt.[5][6][7] |

| Catalyst Concentration | 5-10 equivalents relative to the analyte | Ensures complete deprotonation of the carboxylic acid.[4] |

| Derivatizing Agent | 2,4,5-Trifluorophenacyl bromide | Provides a UV-active and electrophilic tag for enhanced detection. |

| Molar Ratio | 10-fold excess of derivatizing agent to analyte | Drives the reaction to completion.[4] |

| Temperature | Room temperature to 85°C | Higher temperatures can increase the reaction rate, but may also lead to the degradation of the analyte or the derivatized product.[10][12] |

| Reaction Time | 1 to 60 minutes | The reaction time should be optimized to ensure complete derivatization without the formation of byproducts.[4][10] |

Experimental Workflow for Derivatization

The following diagram illustrates a typical experimental workflow for the derivatization of a carboxylic acid-containing analyte with 2,4,5-trifluorophenacyl bromide.

Caption: A typical workflow for derivatization with 2,4,5-trifluorophenacyl bromide.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the derivatization of a standard solution of a carboxylic acid. It can be adapted for the analysis of real samples, such as biological fluids or environmental extracts, with appropriate sample preparation and clean-up steps.

Reagents and Materials

-

2,4,5-Trifluorophenacyl bromide (TFPB)

-

Carboxylic acid standard

-

Acetonitrile (HPLC grade)

-

Triethylamine (TEA) or 18-crown-6

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Vials with caps

-

Pipettes and tips

-

Heating block or water bath

-

Vortex mixer

Procedure

-

Preparation of Reagent Solutions:

-

Prepare a 10 mg/mL stock solution of TFPB in acetonitrile.

-

Prepare a 1 M solution of TEA in acetonitrile or a 2 mM solution of 18-crown-6 in acetonitrile.[7]

-

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the carboxylic acid standard in a suitable solvent (e.g., methanol or acetonitrile).

-

Pipette 100 µL of the carboxylic acid standard solution into a clean vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization Reaction:

-

Sample Work-up:

-

After the reaction is complete, cool the vial to room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for analysis (e.g., the mobile phase for HPLC).

-

-

Analysis:

-

Inject an appropriate volume of the reconstituted sample into the HPLC or GC system.

-

For HPLC-UV analysis, monitor the absorbance at a wavelength where the derivatized product has maximum absorbance (typically around 260 nm).

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Low derivatization yield | Incomplete reaction | Increase the reaction time, temperature, or the molar excess of the derivatizing agent and catalyst. |

| Presence of water in the reaction mixture | Ensure that all reagents and solvents are anhydrous. | |

| Formation of byproducts | High reaction temperature or long reaction time | Optimize the reaction conditions to minimize the formation of byproducts. |

| Impurities in the reagents or solvents | Use high-purity reagents and solvents. | |

| Poor peak shape in chromatography | Incomplete derivatization | Optimize the derivatization reaction as described above. |

| Co-elution with interfering substances | Improve the sample clean-up procedure or optimize the chromatographic separation. |

Conclusion

Derivatization with 2,4,5-trifluorophenacyl bromide is a powerful technique for enhancing the detectability of carboxylic acid-containing compounds in chromatographic analysis. By carefully optimizing the reaction conditions, including the choice of solvent and catalyst, reaction temperature, and time, it is possible to achieve complete and reproducible derivatization, leading to improved sensitivity and accuracy in quantitative analysis. The protocols and guidelines presented in this application note provide a solid foundation for the development of robust and reliable analytical methods for a wide range of applications in research, drug development, and environmental monitoring.

References

-

Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. (2022-05-19). PMC - NIH. Retrieved from [Link]

-

Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. PubMed. Retrieved from [Link]

-

A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). (2018). RSC Publishing. Retrieved from [Link]

-

Fatty Acid Analysis by HPLC. Nacalai Tesque. Retrieved from [Link]

-

Facile synthesis of Substituted Phenacyl Ethers Using PTC and Crown Ether. (2013-11-30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2005-08-06). Separation Science. Retrieved from [Link]

-

Pentafluorobenzyl bromide – A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents. (2017-02-01). ResearchGate. Retrieved from [Link]

-

Fast HPLC determination of serum free fatty acids in the picomole range. (1993). ResearchGate. Retrieved from [Link]

-

Facile synthesis of Substituted Phenacyl Ethers Using PTC and Crown Ether- A Green Protocol. (2015-04-09). ResearchGate. Retrieved from [Link]

-

Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

-

Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015-04-20). American Laboratory. Retrieved from [Link]

-

Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. (2017-02-01). Semantic Scholar. Retrieved from [Link]

-

Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. (2016). International Journal of Sciences: Basic and Applied Research (IJSBAR). Retrieved from [Link]

-

Synthesis and biological evaluation of crown ether acyl derivatives. (2016-11-15). PubMed. Retrieved from [Link]

- Synthesis method of 2,4,5-trifluorophenylacetic acid. Google Patents.

-

Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Retrieved from [https://www.greyhoundchrom.com/files/live/Derivatization Reagents.pdf]([Link] Reagents.pdf)

-

SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. Retrieved from [Link]

-

Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]

-

HPLC analysis. Cyberlipid. Retrieved from [Link]

-

Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. (2022-01-21). MDPI. Retrieved from [Link]

-

The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. (2015-08-06). ResearchGate. Retrieved from [Link]

-

Protocol MSU_MSMC_010 - . (2019-11-12). Michigan State University. Retrieved from [Link]

-

Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. (2022-04-20). MDPI. Retrieved from [Link]

-

Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. (2005-08-06). ResearchGate. Retrieved from [Link]

Sources

- 1. greyhoundchrom.com [greyhoundchrom.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 8. iipseries.org [iipseries.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for 2,4,5-Trifluorophenacyl Bromide in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Editorial Note: This document provides a comprehensive technical guide to the application of 2,4,5-Trifluorophenacyl bromide as a derivatizing agent for mass spectrometry-based analysis. It is important to note that while extensive literature exists for analogous derivatizing agents such as p-bromophenacyl bromide and pentafluorobenzyl bromide, specific applications and detailed fragmentation data for 2,4,5-Trifluorophenacyl bromide are not widely published. Therefore, this guide synthesizes established principles from these closely related, well-documented reagents to provide a robust theoretical framework and practical starting point for method development. All protocols and fragmentation pathways should be considered as templates for optimization.

Introduction: The Rationale for Derivatization in Modern Mass Spectrometry

In the landscape of bioanalysis and drug development, the sensitive and accurate quantification of endogenous and exogenous compounds is paramount. Many analytes, particularly carboxylic acids, fatty acids, and phenols, exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) systems. Chemical derivatization is a powerful strategy to overcome these limitations. By covalently modifying the analyte, we can introduce moieties that enhance ionization, improve chromatographic behavior, and provide structural information through characteristic fragmentation.

2,4,5-Trifluorophenacyl bromide is a promising, yet underutilized, derivatizing agent for these purposes. Its trifluorinated phenacyl group is designed to significantly enhance the electron-capturing properties of the analyte, making it highly suitable for sensitive detection in negative-ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Furthermore, the presence of a bromine atom introduces a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), which serves as an invaluable tool for confident identification of the derivatized analyte in complex matrices.

This guide will provide a detailed overview of the derivatization chemistry, step-by-step protocols for its application, and a discussion of the expected mass spectrometric behavior of 2,4,5-Trifluorophenacyl bromide derivatives.

The Chemistry of Derivatization with 2,4,5-Trifluorophenacyl Bromide

The derivatization reaction with 2,4,5-Trifluorophenacyl bromide is a nucleophilic substitution, specifically an SN2 reaction. The nucleophile, typically a deprotonated carboxylic acid (carboxylate), attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group to form a stable ester linkage.

The reaction is typically carried out in an aprotic organic solvent, such as acetonitrile or acetone, and is often facilitated by a non-nucleophilic base. The base, such as N,N-diisopropylethylamine (DIPEA), serves to deprotonate the carboxylic acid, thereby increasing its nucleophilicity and promoting the reaction. The trifluorinated aromatic ring is a strongly electron-withdrawing group, which enhances the electrophilicity of the benzylic carbon, making the reagent highly reactive towards nucleophiles.

Diagram of the Derivatization Reaction:

Caption: General mechanism of carboxylic acid derivatization.

Experimental Protocols

The following protocols are generalized starting points and should be optimized for specific analytes and matrices.

Materials and Reagents

-

2,4,5-Trifluorophenacyl bromide solution (e.g., 10 mg/mL in acetonitrile)

-

N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Analyte standards and internal standards

-

Sample matrix (e.g., plasma, urine, cell lysate)

Standard and Sample Preparation

-

Standard Preparation: Prepare stock solutions of the analyte(s) and a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte) in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of working standard solutions by serial dilution.

-

Sample Preparation: Depending on the matrix, perform a protein precipitation or liquid-liquid extraction to remove interferences. A typical protein precipitation protocol for plasma is as follows:

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Derivatization Protocol

-

Evaporate the supernatant from the sample preparation step (or an aliquot of the working standard solution) to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitute the dried residue in 50 µL of acetonitrile.

-

Add 10 µL of the 2,4,5-Trifluorophenacyl bromide solution.

-

Add 5 µL of a 5% solution of DIPEA in acetonitrile.

-

Vortex briefly and incubate the mixture at 60°C for 30 minutes. The optimal temperature and time should be determined experimentally.

-

After incubation, cool the reaction mixture to room temperature.

-

Evaporate the solvent to dryness under nitrogen.

-

Reconstitute the derivatized sample in a suitable injection solvent, such as 100 µL of 50:50 acetonitrile:water, for LC-MS analysis.

Experimental Workflow Diagram:

Caption: Workflow for sample derivatization and analysis.

Mass Spectrometry Analysis

Liquid Chromatography

A reversed-phase C18 column is typically suitable for the separation of the derivatized analytes.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the derivatized analytes, followed by a wash and re-equilibration step. The gradient should be optimized to achieve good separation from matrix components and any underivatized analyte.

Mass Spectrometry

The trifluorophenacyl esters are expected to ionize efficiently in negative-ion mode ESI.

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

Expected Fragmentation and MRM Transitions

The primary fragmentation of the derivatized analyte [M-H]- is expected to be the neutral loss of the trifluorophenacyl group, resulting in the formation of the original carboxylate anion. This provides a highly specific and sensitive transition for quantification.

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation of a derivatized carboxylic acid.

Table 1: Predicted Mass Spectrometry Parameters for a Hypothetical Analyte (Valproic Acid, C8H16O2, MW: 144.21 g/mol )

| Parameter | Value | Rationale |

| Analyte Molecular Weight | 144.21 | Valproic Acid |

| Derivatizing Reagent Mass | 2,4,5-Trifluorophenacyl moiety (C8H4F3O) = 189.11 | Mass of the added group |

| Derivatized Analyte MW | 333.32 | 144.21 + 189.11 |

| Precursor Ion (m/z) [M-H]- | 332.31 | [M-H]- of the derivatized analyte |

| Primary Product Ion (m/z) | 143.20 | [Valproic Acid - H]- |

| Secondary Product Ion (m/z) | 188.10 | [Trifluorophenacyl moiety - H]- |

Note: These are theoretical values and must be confirmed experimentally.

Advantages and Considerations

Advantages:

-

Enhanced Sensitivity: The trifluoromethyl groups significantly improve ionization efficiency in negative mode.

-

Improved Chromatography: The derivatization increases the hydrophobicity of the analyte, leading to better retention on reversed-phase columns.

-

Confident Identification: The presence of bromine provides a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which aids in the unequivocal identification of derivatized compounds.

-

Versatility: This derivatization strategy is applicable to a wide range of molecules containing carboxylic acid or phenol functional groups.

Considerations and Troubleshooting:

-

Reaction Optimization: The derivatization efficiency can be affected by the reaction temperature, time, and the ratio of reagent to analyte. These parameters should be carefully optimized for each specific application.

-

Matrix Effects: Biological matrices can contain endogenous compounds that may compete for the derivatizing reagent or cause ion suppression in the mass spectrometer. Proper sample cleanup is crucial.

-

Stability of Derivatives: The stability of the formed esters should be evaluated under the storage and analytical conditions.

-

Reagent Purity: The purity of the 2,4,5-Trifluorophenacyl bromide is critical to avoid the introduction of interfering peaks.

Conclusion

2,4,5-Trifluorophenacyl bromide is a promising derivatizing agent for the sensitive and specific analysis of carboxylic acids and other nucleophilic compounds by mass spectrometry. By leveraging the principles established for analogous halogenated phenacyl and benzyl bromides, researchers can develop robust and reliable analytical methods. The protocols and theoretical considerations presented in this guide provide a solid foundation for the successful implementation of this reagent in drug development and various bioanalytical applications.

References

- Lee, S.H., Williams, M.V., DuBois, R.N., & Blair, I.A. (2003). Rapid Commun. Mass Spectrom., 17, 2168-2176.

-

Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 1043, 187-201. [Link]

-

Ingalls, S. T., Minkler, P. E., Hoppel, C. L., & Nordlander, J. E. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-376. [Link]

- Singh, G., Gutierrez, A., Xu, K., & Blair, I.A. (2003). Ultra-sensitive LC/MS/MS Quantitation of Lipids in Biological Fluids Using Electron Capture APCI.

-

Van Bocxlaer, J. F., & Lambert, W. E. (2018). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Journal of Analytical Atomic Spectrometry, 33(2), 253-261. [Link]

-

Han, J., & Lin, K. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A, 1237, 73-79. [Link]

- Blau, K., & Halket, J. M. (Eds.). (1993).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Derivatization with 2,4,5-Trifluorophenacyl Bromide (TFPA-Br)

Welcome to the technical support resource for 2,4,5-Trifluorophenacyl bromide (TFPA-Br) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the derivatization of acidic and phenolic compounds for chromatographic analysis. Here, we synthesize technical accuracy with field-proven insights to ensure your derivatization is successful and your results are reliable.

Introduction to Derivatization with 2,4,5-Trifluorophenacyl Bromide

2,4,5-Trifluorophenacyl bromide (TFPA-Br) is an alkylating agent used to enhance the detectability of acidic and phenolic compounds in complex matrices for techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization reaction is a nucleophilic substitution where the nucleophilic anion of the analyte (e.g., a carboxylate or phenoxide) attacks the electrophilic carbon of the phenacyl bromide, displacing the bromide ion. This process forms a stable ester with enhanced chromatographic and detection properties. However, achieving complete and reproducible derivatization can be challenging. This guide will address the common pitfalls and provide solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What types of compounds can be derivatized with TFPA-Br?

A1: TFPA-Br is primarily used for the derivatization of compounds with acidic protons, most commonly carboxylic acids and phenols. It can also react with other nucleophiles such as thiols and secondary amines, though reaction conditions may need to be adjusted.

Q2: Why is a catalyst often required for derivatization with TFPA-Br?

A2: For weakly acidic compounds like carboxylic acids, a base catalyst is often necessary to deprotonate the analyte, forming a more potent nucleophile (the carboxylate anion).[1][2] Common catalysts include organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), or inorganic bases like potassium carbonate.

Q3: How should I store and handle TFPA-Br?

A3: TFPA-Br is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Troubleshooting Guide: Incomplete Derivatization

Problem 1: Low or No Derivative Peak in Chromatogram

Q: I am not seeing the expected peak for my derivatized analyte, or the peak is very small. What could be the cause?

A: This is a common issue that can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

-

Degraded TFPA-Br Reagent: TFPA-Br is susceptible to hydrolysis. If the reagent has been improperly stored or is old, it may have degraded.

-

Solution: Use a fresh bottle of high-purity TFPA-Br. Consider purchasing smaller quantities to ensure freshness.

-

-

Presence of Water in the Reaction Mixture: Water can hydrolyze TFPA-Br and compete with the analyte for the reagent, reducing the yield of the desired derivative.[3]

-

Solution: Ensure all solvents are anhydrous and that the sample is thoroughly dried before adding the derivatization reagents. If your sample is aqueous, perform a liquid-liquid extraction and thoroughly dry the organic phase with a drying agent like anhydrous sodium sulfate.

-

-

Suboptimal Reaction Temperature: Derivatization reactions are temperature-dependent. The reaction may be too slow at room temperature.

-

Solution: Increase the reaction temperature. A good starting point is 60-80°C.[2] Monitor the reaction at different temperatures to find the optimum. Be cautious not to exceed the boiling point of your solvent or degrade your analyte.

-

-

Insufficient Reaction Time: The reaction may not have had enough time to go to completion.

-

Solution: Increase the reaction time. Analyze aliquots of the reaction mixture at different time points (e.g., 30, 60, 90 minutes) to determine the optimal reaction time.[3]

-

-

Incorrect Stoichiometry: An insufficient amount of TFPA-Br or catalyst relative to the analyte will result in incomplete derivatization.

-

Solution: Ensure a molar excess of the derivatization reagent is used, typically 2-10 fold over the analyte. Also, ensure an adequate amount of catalyst is present to facilitate the reaction.

-

-

Improper pH/Lack of Catalyst: For acidic analytes, the absence of a base catalyst will result in very slow or no reaction, as the protonated acid is a poor nucleophile.

-

Solution: Add a suitable base catalyst, such as DIPEA or potassium carbonate, to the reaction mixture. The amount of base should be sufficient to deprotonate the analyte.

-

Problem 2: Multiple Peaks or Peak Tailing for the Derivative

Q: I am seeing multiple peaks that I suspect are related to my analyte, or my derivative peak is tailing. What is happening?

A: This can be indicative of side reactions, incomplete reaction, or issues with your chromatographic method.

Potential Causes & Solutions:

-

Side Reactions: TFPA-Br can react with other nucleophiles in your sample matrix, leading to multiple derivative peaks. The reagent can also undergo self-condensation or react with the solvent.

-

Solution: Optimize the reaction conditions (temperature, time) to favor the desired reaction. A lower temperature and shorter reaction time may minimize side reactions. Also, consider a sample cleanup step (e.g., solid-phase extraction) to remove interfering compounds before derivatization.

-

-

Incomplete Reaction: If the reaction is not complete, you will see a peak for the underivatized analyte in addition to the derivative peak. The underivatized analyte, being more polar, may exhibit poor peak shape (tailing) on a non-polar GC column or a reversed-phase HPLC column.

-

Solution: Re-optimize the reaction conditions as described in Problem 1 to drive the reaction to completion.

-

-

Chromatographic Issues: Poor peak shape can also be a result of the analytical method itself.

-

Solution:

-

For GC-MS: Ensure the injection port temperature is appropriate and that the GC column is not degraded. Silanizing the glassware can prevent adsorption of the analyte.[3]

-

For HPLC: Ensure the mobile phase is compatible with your analyte and column. Adjust the pH of the mobile phase if necessary. Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.[4]

-

-

Problem 3: Poor Reproducibility and Variability in Results

Q: My results are not consistent between runs. What could be causing this variability?

A: Poor reproducibility is often due to small, uncontrolled variations in the experimental procedure.

Potential Causes & Solutions:

-

Inconsistent Reaction Conditions: Small variations in temperature, time, or reagent volumes can lead to significant differences in derivatization efficiency.

-